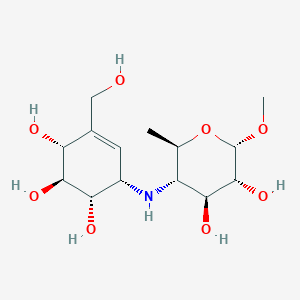

(-)-cis-anti-N2-BPDE-dG

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(-)-cis-anti-N2-BPDE-dG, commonly referred to as BPDE-dG, is a compound that is used in scientific research. It is a synthetic derivative of the naturally occurring DNA adduct, N2-BPDE-dG, which is formed by the reaction of DNA with the environmental pollutant benzo[a]pyrene (BaP). BPDE-dG is used in research to study the mechanisms of DNA damage and repair, as well as the effects of DNA damage on gene expression and cell cycle regulation.

Scientific Research Applications

BPDE-dG has been used in a variety of scientific research applications. It has been used to study the mechanisms of DNA damage and repair, as well as the effects of DNA damage on gene expression and cell cycle regulation. It has also been used to study the effects of environmental pollutants on DNA and the possible carcinogenic effects of these pollutants.

Mechanism of Action

BPDE-dG is a DNA adduct, meaning that it attaches itself to DNA and alters its structure. This alteration can lead to mutations in the DNA, which can lead to changes in gene expression and cell cycle regulation. BPDE-dG can also interfere with the ability of DNA repair proteins to recognize and repair damaged DNA.

Biochemical and Physiological Effects

BPDE-dG has been linked to a variety of biochemical and physiological effects. It has been shown to cause mutations in DNA, which can lead to changes in gene expression and cell cycle regulation. It has also been shown to interfere with the ability of DNA repair proteins to recognize and repair damaged DNA. In addition, BPDE-dG has been linked to an increased risk of cancer, as well as an increased risk of cardiovascular disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using BPDE-dG in laboratory experiments is that it is a synthetic compound, so it is easy to obtain and use in experiments. In addition, it is relatively stable and has a long shelf life. However, one of the main limitations of using BPDE-dG is that it is difficult to measure its concentration accurately, as it is a small molecule and can be easily degraded by heat or light.

Future Directions

There are many potential future directions for research involving BPDE-dG. These include further research into the mechanisms of DNA damage and repair, as well as the effects of DNA damage on gene expression and cell cycle regulation. Additionally, further research could be done into the carcinogenic effects of environmental pollutants, as well as the effects of BPDE-dG on cardiovascular health. Finally, research could be done into the development of methods to more accurately measure the concentration of BPDE-dG in laboratory experiments.

Synthesis Methods

BPDE-dG is synthesized in a two-step process. First, a solution of (-)-cis-anti-N2-BPDE-dG is reacted with a base in an aqueous solution to form a diol. This diol is then reacted with a vinyl sulfone in the presence of a base to form the desired BPDE-dG.

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for (-)-cis-anti-N2-BPDE-dG involves the coupling of (-)-cis-anti-BPDE with dG to form the final product. The synthesis pathway involves protection and deprotection of functional groups, as well as coupling reactions.", "Starting Materials": [ "(-)-cis-anti-BPDE", "dG", "Protecting reagents (e.g. TBDMS-Cl, TMS-Cl)", "Coupling reagents (e.g. DCC, DIC)" ], "Reaction": [ "Protection of dG: dG is protected using TBDMS-Cl or TMS-Cl to form TBDMS-dG or TMS-dG, respectively.", "Coupling of (-)-cis-anti-BPDE with dG: The protected dG is coupled with (-)-cis-anti-BPDE using a coupling reagent such as DCC or DIC to form the final product, (-)-cis-anti-N2-BPDE-dG.", "Deprotection of dG: The protecting group on dG is removed using an appropriate deprotection reagent to obtain the final product." ] } | |

CAS RN |

66113-73-3 |

Molecular Formula |

C₃₀H₂₇N₅O₇ |

Molecular Weight |

569.56 |

synonyms |

[7S-(7α,8β,9β,10β)]-2’-Deoxy-N-(7,8,9,10-tetrahydro-7,8,9-trihydroxybenzo[a]pyren-10-yl)guanosine; Benzo[a]pyrene Guanosine deriv.; (-)-cis-anti-7,8,9-Trihydroxy-10-(2’-deoxyguanosin-2-yl)benzo[a]pyrene |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[4-[6-[4-(Diethylamino)phenyl]hexa-1,3,5-trienyl]pyridin-1-ium-1-yl]propyl-trimethylazanium;dibromide](/img/structure/B1148112.png)